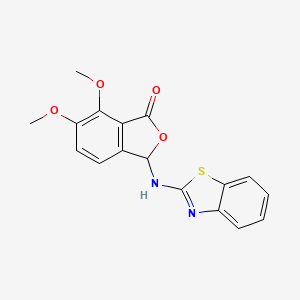![molecular formula C14H17ClO5 B14135003 Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate CAS No. 88975-45-5](/img/structure/B14135003.png)
Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate is an organic compound with a complex structure that includes aromatic rings, ester groups, and a chlorine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate typically involves the alkylation of enolate ionsThis enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 3-chloro-4-hydroxybenzyl chloride, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The chlorine substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and aromatic rings allow it to participate in various chemical reactions, influencing its biological activity. The chlorine substituent can also play a role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the aromatic ring and chlorine substituent.
Ethyl acetoacetate: Another ester with a similar structure but different functional groups.
Methyl 3-chloropropionate: Contains a chlorine substituent but lacks the aromatic ring and hydroxyl group.
Uniqueness
Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate is unique due to its combination of ester groups, aromatic ring, hydroxyl group, and chlorine substituent. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
88975-45-5 |
|---|---|
Fórmula molecular |
C14H17ClO5 |
Peso molecular |
300.73 g/mol |
Nombre IUPAC |
diethyl 2-[(3-chloro-4-hydroxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H17ClO5/c1-3-19-13(17)10(14(18)20-4-2)7-9-5-6-12(16)11(15)8-9/h5-6,8,10,16H,3-4,7H2,1-2H3 |
Clave InChI |
CBYADEYQTNMXIC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC(=C(C=C1)O)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B14134922.png)
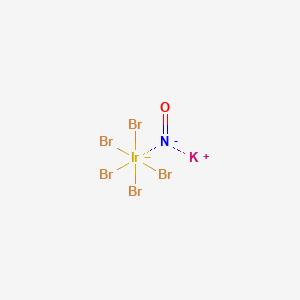
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B14134940.png)

![(5R,8S,9S,12R,17R,18S,21S,24S,27R)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B14134954.png)
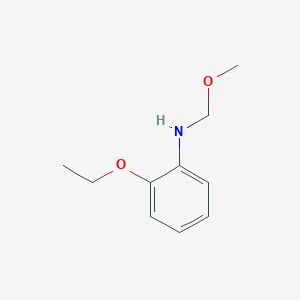
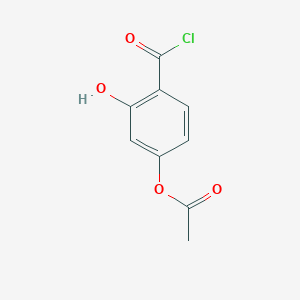
![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)
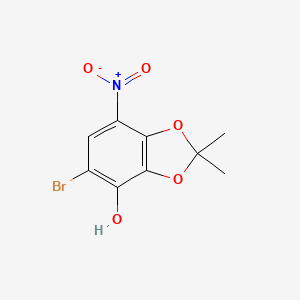
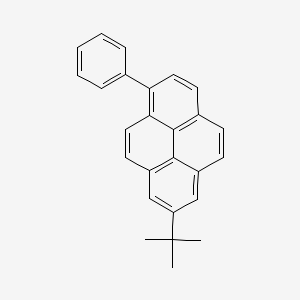
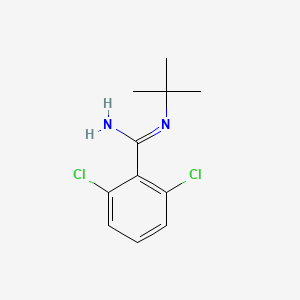
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)

